molecular formula C19H16N2O2S B5869608 3-methoxy-N-(naphthalen-2-ylcarbamothioyl)benzamide

3-methoxy-N-(naphthalen-2-ylcarbamothioyl)benzamide

Cat. No.: B5869608
M. Wt: 336.4 g/mol
InChI Key: WSDXZYBBMUDCAB-UHFFFAOYSA-N
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Description

3-methoxy-N-(naphthalen-2-ylcarbamothioyl)benzamide is an organic compound that belongs to the class of benzamides Benzamides are known for their diverse applications in medicinal chemistry, material science, and organic synthesis

Properties

IUPAC Name

3-methoxy-N-(naphthalen-2-ylcarbamothioyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2S/c1-23-17-8-4-7-15(12-17)18(22)21-19(24)20-16-10-9-13-5-2-3-6-14(13)11-16/h2-12H,1H3,(H2,20,21,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSDXZYBBMUDCAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-(naphthalen-2-ylcarbamothioyl)benzamide typically involves the reaction of 3-methoxybenzoic acid with naphthalen-2-ylamine in the presence of a carbamothioylating agent. The reaction is usually carried out under reflux conditions in an appropriate solvent such as dichloromethane or toluene. The product is then purified using column chromatography or recrystallization techniques .

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-(naphthalen-2-ylcarbamothioyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 3-hydroxy-N-(naphthalen-2-ylcarbamothioyl)benzamide, while reduction of the carbonyl group can produce 3-methoxy-N-(naphthalen-2-ylcarbamothioyl)benzyl alcohol .

Scientific Research Applications

3-methoxy-N-(naphthalen-2-ylcarbamothioyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methoxy-N-(naphthalen-2-ylcarbamothioyl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-methoxy-N,N-diphenylbenzamide
  • 2-methoxy-N,N-diphenylbenzamide
  • 4-methoxy-N,N-diphenylbenzamide

Uniqueness

3-methoxy-N-(naphthalen-2-ylcarbamothioyl)benzamide is unique due to the presence of both a methoxy group and a naphthalen-2-ylcarbamothioyl group. This combination of functional groups imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to achieve .

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